3-Fluoro-2-hydrazinylpyridine hydrochloride

Description

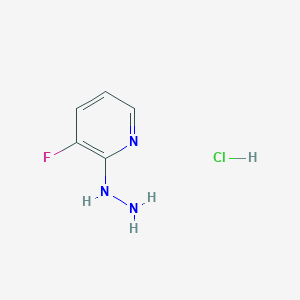

3-Fluoro-2-hydrazinylpyridine hydrochloride (CAS: 887266-57-1) is a fluorinated pyridine derivative with a molecular formula of C₅H₆FN₃·HCl and a molecular weight of 127.12 g/mol (base compound). It is supplied as a crystalline solid with a purity ≥98% and is primarily used in research settings. The compound exhibits variable solubility in organic solvents (e.g., DMSO, ethanol) and requires storage at 2–8°C in dark conditions to maintain stability. Its hydrazine moiety and fluorine substituent make it a versatile intermediate in medicinal chemistry, particularly for synthesizing heterocyclic compounds or fluorinated analogs .

Properties

Molecular Formula |

C5H7ClFN3 |

|---|---|

Molecular Weight |

163.58 g/mol |

IUPAC Name |

(3-fluoropyridin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C5H6FN3.ClH/c6-4-2-1-3-8-5(4)9-7;/h1-3H,7H2,(H,8,9);1H |

InChI Key |

YMTYEQRUYOULMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)NN)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydrazinylpyridine hydrochloride typically involves the reaction of 3-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydrazinylpyridine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Hydrazones or amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Fluoro-2-hydrazinylpyridine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 3-fluoro-2-hydrazinylpyridine hydrochloride is compared to structurally or functionally related hydrochlorides with fluorinated or hydrazine-containing groups.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Insights

Core Scaffold Differences :

- Pyridine vs. Benzene : The target compound’s pyridine ring (vs. benzene in 3-chloro-2-fluorophenylhydrazine HCl) enhances its electron-deficient character, influencing reactivity in nucleophilic substitutions .

- Hydrazine Positioning : The hydrazine group at C2 (pyridine) or C3 (benzoate) dictates regioselectivity in cyclization reactions. For example, the benzoate derivative () is optimized for ester hydrolysis pathways .

Fluorine Effects: Fluorine at C3 in the pyridine derivative increases metabolic stability compared to non-fluorinated analogs, a critical feature in drug design. In contrast, 3-FDCK’s fluorine on a cyclohexanone scaffold alters NMDA receptor binding affinity .

Stability and Solubility :

- The target compound requires refrigeration (2–8°C), whereas Methyl 2-fluoro-3-hydrazinylbenzoate HCl remains stable at room temperature due to its ester group’s hydrophobicity .

- 3-FDCK’s higher molecular weight (257.73 g/mol) correlates with lower aqueous solubility compared to the pyridine-based target compound .

Applications: Medicinal Chemistry: The hydrazine group in the target compound facilitates Schiff base formation, useful in synthesizing anticancer or antimicrobial agents. In contrast, 3-FDCK is studied for dissociative anesthetic properties .

Biological Activity

3-Fluoro-2-hydrazinylpyridine hydrochloride (CHClFN) is a chemical compound that has gained attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom at position 3 and a hydrazine group at position 2. This unique arrangement enhances its reactivity and potential for interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 165.57 g/mol |

| Functional Groups | Fluorine, Hydrazine |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific enzymes or receptors. The hydrazine group can interact with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the context of drug design, where such interactions can be leveraged to develop selective inhibitors for various biological pathways.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. Its structure allows for selective binding to molecular targets involved in cancer cell proliferation. Studies have shown that it can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, structure-activity relationship studies have identified this compound as a promising candidate for developing CDK inhibitors, showing significant inhibition against CDK2/cyclin A complexes .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been explored for its anti-inflammatory effects. The hydrazine moiety is known to participate in redox reactions, potentially leading to the modulation of inflammatory pathways. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Case Studies and Research Findings

- Inhibition of CDK2 : A study demonstrated that this compound inhibited the enzymatic activity of CDK2 with a Ki value indicating effective binding affinity . This suggests its potential use in cancer therapy targeting cell cycle dysregulation.

- Enzymatic Studies : Investigations into its role as a biochemical probe have highlighted its utility in studying enzyme mechanisms. The compound's ability to form stable complexes with enzyme active sites makes it valuable for understanding enzyme kinetics and dynamics.

- Antitumor Activity : In vitro assays have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancer cells. The observed effects are attributed to its ability to induce apoptosis through the modulation of key signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.